![molecular formula C14H12N2OSe B14136827 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one CAS No. 89155-28-2](/img/structure/B14136827.png)
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is a complex organic compound that features a benzimidazole moiety linked to a selenophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one typically involves the condensation of 1-methyl-1H-benzimidazole with a selenophene derivative. One common method includes the reaction of 1-methyl-1H-benzimidazole with 2-bromo-5-selenophenyl ethanone under basic conditions, using a palladium catalyst to facilitate the coupling reaction . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function and leading to antimicrobial and anticancer effects . The selenophene ring contributes to the compound’s electronic properties, making it useful in materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but lacks the selenophene ring.
2-(2-Aminophenyl)benzimidazole: Contains a benzimidazole moiety but with different substituents.
Uniqueness
1-[5-(1-Methyl-1H-benzimidazol-2-yl)selenophen-2-yl]ethan-1-one is unique due to the presence of both benzimidazole and selenophene rings, which confer distinct electronic and bioactive properties. This combination makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propriétés
Numéro CAS |
89155-28-2 |
|---|---|
Formule moléculaire |
C14H12N2OSe |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
1-[5-(1-methylbenzimidazol-2-yl)selenophen-2-yl]ethanone |
InChI |
InChI=1S/C14H12N2OSe/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
Clé InChI |
HNQKPRKBURKJQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C([Se]1)C2=NC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


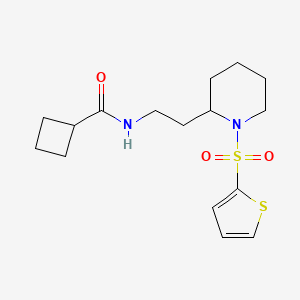
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![Boronic acid, [3-[[[(1-methylethyl)amino]carbonyl]amino]phenyl]-](/img/structure/B14136773.png)
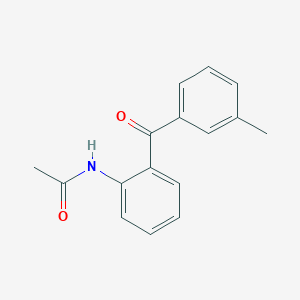
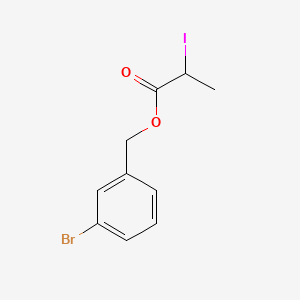
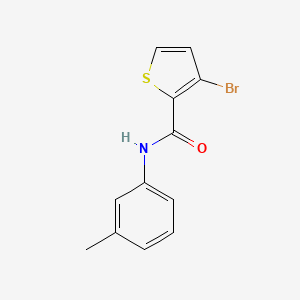
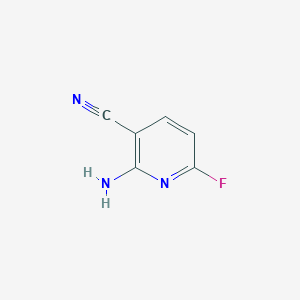

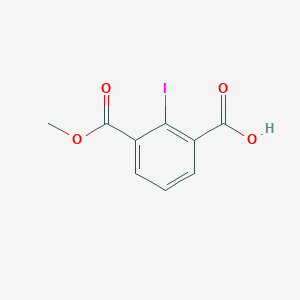
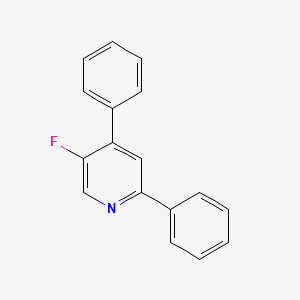
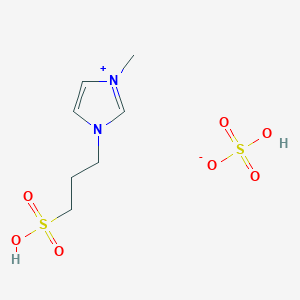
![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
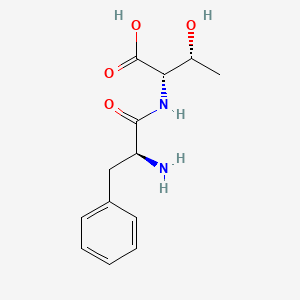
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
